N-benzoyl-4-phenoxymethylpiperidine
Description
N-Benzoyl-4-phenoxymethylpiperidine is a piperidine derivative featuring a benzoyl group (-C(O)Ph) and a phenoxymethyl (-CH₂-O-Ph) substituent at the 4-position of the piperidine ring. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal and synthetic chemistry due to their versatile pharmacological profiles and adaptability in chemical modifications.
Properties
CAS No. |
63608-14-0 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
[4-(phenoxymethyl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H21NO2/c21-19(17-7-3-1-4-8-17)20-13-11-16(12-14-20)15-22-18-9-5-2-6-10-18/h1-10,16H,11-15H2 |
InChI Key |
CUALLDHALGTGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The table below summarizes key structural differences and similarities between N-benzoyl-4-phenoxymethylpiperidine and related piperidine derivatives:
*Compound from : A histone acetylation modulator with anticancer activity.
Structural Insights :
- Electron-Withdrawing vs.
- Phenoxymethyl vs. Fluorophenyl: The phenoxymethyl substituent introduces an ether linkage, increasing hydrophilicity relative to fluorophenyl groups, which enhance lipophilicity and membrane permeability .
Pharmacological Activity
- N-(Piperidin-4-yl)benzamide : Likely interacts with enzymes or receptors via the amide group, similar to kinase inhibitors or protease modulators.
- Fluorophenyl Derivatives : Exhibit enhanced binding to hydrophobic pockets in targets like histone deacetylases (HDACs), with IC₅₀ values in the µM range (e.g., 4 µM for a related benzimidazole compound ).
- 1-Benzyl-4-piperidinone : Often used as a synthetic intermediate for CNS-targeting drugs due to its ketone functionality.
Physicochemical Properties
| Property | This compound | N-(Piperidin-4-yl)benzamide | 4-(4-Fluorophenyl)piperidine |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~2.1 | ~2.8 |
| Water Solubility | Low | Moderate | Low |
| Metabolic Stability | High (amide resistance to hydrolysis) | Moderate | High (fluorine effect) |
Key Observations :
Pharmacokinetic Profiles
- Half-Life: Fluorinated analogs (e.g., ) exhibit prolonged half-lives due to fluorine’s metabolic stability . This compound may have intermediate clearance rates.
- Blood-Brain Barrier (BBB) Penetration: The phenoxymethyl group’s polarity may limit BBB penetration compared to benzyl or fluorophenyl groups .
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